molecular formula C21H20Cl4FN3O2 B12753174 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride CAS No. 120944-24-3

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride

Cat. No.: B12753174
CAS No.: 120944-24-3
M. Wt: 507.2 g/mol
InChI Key: AOPKFFOHIOTFST-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxazolone ring, a fluorophenyl group, and a trichlorophenyl-piperazinyl moiety. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxazolone Ring: This can be achieved through the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Piperazinyl Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced to the intermediate compound.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride
  • 2(3H)-Oxazolone, 4-(4-bromophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride

Uniqueness

The uniqueness of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3,4,5-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

CAS No.

120944-24-3

Molecular Formula

C21H20Cl4FN3O2

Molecular Weight

507.2 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-[2-[4-(3,4,5-trichlorophenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one;hydrochloride

InChI

InChI=1S/C21H19Cl3FN3O2.ClH/c22-16-11-15(12-17(23)19(16)24)28-9-7-27(8-10-28)6-5-18-20(26-21(29)30-18)13-1-3-14(25)4-2-13;/h1-4,11-12H,5-10H2,(H,26,29);1H

InChI Key

AOPKFFOHIOTFST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC(=C(C(=C4)Cl)Cl)Cl.Cl

Origin of Product

United States

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